Mangan(II)-perchlorat-Hexahydrat

Übersicht

Beschreibung

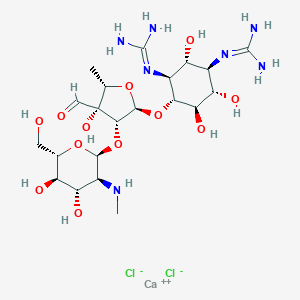

Manganese perchlorate hexahydrate is a chemical compound that involves manganese in a specific oxidation state and perchlorate as the counter ion. While the provided papers do not directly discuss manganese perchlorate hexahydrate, they do provide insights into various manganese complexes and their properties, which can be relevant to understanding the behavior and characteristics of manganese perchlorate hexahydrate.

Synthesis Analysis

The synthesis of manganese complexes can involve various methods, including controlled hydrolysis and reactions with ligands. For instance, a hydroxo-bridged complex of manganese(III) perchlorate was synthesized through controlled hydrolysis of a monomeric diaquo(tetraphenylporphinato)manganese(III) perchlorate . Similarly, manganese(III) complexes with oxazoline ligands were synthesized, which could provide insights into the synthesis of manganese perchlorate hexahydrate .

Molecular Structure Analysis

The molecular structure of manganese complexes is diverse, ranging from linear to polymeric structures. The hydroxo-bridged manganese(III) complex exhibits a nearly coplanar orientation of two porphyrin planes and a single hydroxo ligand bridge . Other manganese complexes have been reported with octahedral coordination and pentagonal bipyramidal coordination . These structural insights can be extrapolated to hypothesize the potential structure of manganese perchlorate hexahydrate.

Chemical Reactions Analysis

Manganese complexes participate in various chemical reactions, including oxidation and catalysis. For example, manganese(III) complexes catalyze the epoxidation of styrene , and manganese(II) complexes react with sulfur dioxide in the solid state . These reactions highlight the reactivity of manganese complexes, which could be similar in manganese perchlorate hexahydrate.

Physical and Chemical Properties Analysis

The physical and chemical properties of manganese complexes are determined by their structure and the nature of their ligands. The magnetic susceptibility of the hydroxo-bridged manganese(III) complex indicates antiferromagnetic coupling between the manganese ions . Other manganese complexes show catalytic activity in oxidation reactions , and their electrochemical properties have been characterized by cyclic voltammetry . These properties provide a basis for understanding the potential behavior of manganese perchlorate hexahydrate.

Wissenschaftliche Forschungsanwendungen

Ätzen anderer Metalle

Neben Aluminium und Molybdän wird Mangan(II)-perchlorat-Hexahydrat auch zum Ätzen einer Vielzahl anderer Metalle verwendet. Dieser Prozess ist unerlässlich, um Metalle zu präzisen Bauteilen zu formen, die in einer breiten Palette industrieller Anwendungen zum Einsatz kommen, von der Luft- und Raumfahrt bis hin zu medizinischen Geräten.

Jede dieser Anwendungen zeigt die Vielseitigkeit und Bedeutung von this compound in der wissenschaftlichen Forschung und in industriellen Prozessen. Seine Rolle bei der Weiterentwicklung von Technologie und Fertigung ist bedeutend und trägt zu Innovationen in verschiedenen Bereichen bei .

Safety and Hazards

Wirkmechanismus

Target of Action

Manganese perchlorate hexahydrate, also known as Manganese(II) perchlorate hexahydrate, is primarily used as a strong oxidizing agent . It is also used in the etching of liquid crystal displays and critical electronics applications, as well as ore extraction . It is also used for electropolishing/etching of aluminum, molybdenum, and other metals .

Mode of Action

As a strong oxidizing agent, manganese perchlorate hexahydrate can accept electrons from other substances in a chemical reaction . This property makes it useful in a variety of applications, including the etching of metals and the extraction of ores .

Result of Action

The primary result of the action of manganese perchlorate hexahydrate is the oxidation of other substances. In the context of its use in etching and ore extraction, this can result in the dissolution of certain materials, allowing for their removal or separation .

Eigenschaften

IUPAC Name |

manganese(2+);diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mn.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIFGVOMWPFMOCN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12MnO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly violet hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | Manganese(II) perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20734 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

15364-94-0 | |

| Record name | Perchloric acid, manganese(2+) salt, hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, manganese(2+) salt, hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical role of Manganese(II) perchlorate hexahydrate in chemical synthesis?

A: Manganese(II) perchlorate hexahydrate frequently serves as a starting material in the synthesis of various manganese(II) complexes. [, , , , , , , ] These complexes have diverse applications, ranging from structural studies to investigations of magnetic properties and catalytic activity.

Q2: Can you give an example of how Manganese(II) perchlorate hexahydrate has been used to synthesize a complex with interesting magnetic properties?

A: Researchers synthesized [Mn(tfbdc)(MeOH)4], where tfbdc represents tetrafluoroterephthalate, using Manganese(II) perchlorate hexahydrate as a reactant. [] The resulting complex, characterized by single crystal X-ray diffraction, revealed a zigzag chain structure with bridging tfbdc ligands. Magnetic susceptibility measurements demonstrated weak antiferromagnetic exchange interactions between the manganese(II) ions in the complex.

Q3: Manganese(II) perchlorate hexahydrate is often used in reactions involving methanol. Why is this the case?

A: The research papers frequently utilize methanol as a solvent for reactions involving Manganese(II) perchlorate hexahydrate. [, , , ] This is likely due to the good solubility of Manganese(II) perchlorate hexahydrate in methanol, which facilitates the interaction between the metal salt and the desired ligands.

Q4: Has Manganese(II) perchlorate hexahydrate been used in the development of any catalytic processes?

A: Yes, research indicates Manganese(II) perchlorate hexahydrate can act as a catalyst in conjunction with other compounds. In one study, it was used with pyrazole to catalyze the allylic oxidation of α-ionone and β-ionone, leading to the formation of megastigmadien-diones, which are valuable tobacco flavoring compounds. []

Q5: The papers mention crystal structures of complexes derived from Manganese(II) perchlorate hexahydrate. What is the significance of determining these structures?

A: Single crystal X-ray diffraction studies provide crucial insights into the coordination geometry of manganese(II) ions within these complexes. [, , , ] Understanding the spatial arrangement of ligands around the metal center is essential for interpreting the complexes' magnetic properties, catalytic activity, and other characteristics.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl iodide, [14C]](/img/structure/B100923.png)